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Compound of Interest

Compound Name:
1-(2-Fluoro-4-hydroxy-5-

methoxyphenyl)ethanone

Cat. No.: B1440300 Get Quote

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone (CAS No. 1065076-49-4) is a highly

functionalized aromatic ketone that serves as a critical building block in medicinal chemistry

and drug development.[1][2] Its molecular structure, featuring a strategic arrangement of fluoro,

hydroxyl, and methoxy groups, offers multiple points for further chemical modification. This

substitution pattern is prevalent in various pharmacologically active molecules, making reliable

synthetic access to this intermediate a priority for researchers. The presence of the fluorine

atom, in particular, can significantly modulate a drug candidate's metabolic stability, lipophilicity,

and binding affinity.

This guide provides a comprehensive overview of the synthetic strategies for preparing this

compound, focusing on the underlying chemical principles, detailed experimental protocols,

and the rationale behind methodological choices.

Physicochemical and Spectroscopic Data Summary
A summary of the key properties for the target compound is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1440300?utm_src=pdf-interest
https://www.benchchem.com/product/b1440300?utm_src=pdf-body
https://bidepharmatech.lookchem.com/products/CasNo-1065076-49-4-1--2-Fluoro-4-hydroxy-5-methoxyphenyl-ethanone-13453198.html
https://www.benchchem.com/product/b1440664
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 1065076-49-4 [1][3][4]

Molecular Formula C₉H₉FO₃ [1][4]

Molecular Weight 184.16 g/mol [4]

Appearance White to off-white solid [5]

SMILES
COC1=CC(C(C)=O)=C(F)C=C

1O
[4]

Retrosynthetic Analysis: Key Strategies for Aryl
Ketone Synthesis
The synthesis of hydroxyaryl ketones like our target compound is typically approached via two

primary, well-established reaction classes: the Friedel-Crafts acylation and the Fries

rearrangement.

Direct Friedel-Crafts Acylation: This method involves the direct electrophilic aromatic

substitution of a suitably substituted phenol (3-fluoro-4-methoxyphenol) with an acylating

agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[6][7]

While direct, this approach is often complicated by the phenol's hydroxyl group, which can

coordinate with the Lewis acid, deactivating the ring and potentially leading to undesired side

reactions or requiring protecting groups.

The Fries Rearrangement: This powerful reaction involves the intramolecular rearrangement

of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[8][9][10] This two-step

process—esterification followed by rearrangement—circumvents the issues of direct

acylation of phenols and is often the preferred method for synthesizing ortho-hydroxyaryl

ketones due to favorable chelation effects.[9][11]

Given the advantages of control and reliability, this guide will focus on the Fries rearrangement

as the primary synthetic route.
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Figure 1: Retrosynthetic pathways for the target compound.

Synthetic Workflow: A Two-Step Approach via Fries
Rearrangement
The chosen synthetic pathway involves an initial esterification of 3-fluoro-4-methoxyphenol,

followed by a Lewis acid-catalyzed Fries rearrangement.

Figure 2: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-Acetoxy-2-fluoro-1-
methoxybenzene (Ester Intermediate)
Principle: This is a standard esterification of a phenol. Acetyl chloride is used as the acylating

agent, and a non-nucleophilic base like triethylamine (TEA) or pyridine is employed to
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neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add 3-fluoro-4-methoxyphenol (1.0 eq) and a suitable

anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

Base Addition: Cool the flask to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise

while stirring.

Acylation: Add acetyl chloride (1.1 eq), diluted in the reaction solvent, dropwise via the

dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion

by Thin Layer Chromatography (TLC).

Work-up:

Quench the reaction by slowly adding cold water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the crude ester.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel if necessary, though it is often of sufficient purity for the

subsequent step.

Part 2: Fries Rearrangement to Yield 1-(2-Fluoro-4-
hydroxy-5-methoxyphenyl)ethanone
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Principle: The Fries rearrangement is an intramolecular acylation reaction. The Lewis acid,

typically aluminum chloride (AlCl₃), coordinates to the ester's carbonyl oxygen, facilitating the

formation of an acylium ion intermediate.[10] This electrophile then attacks the aromatic ring.

The regioselectivity (ortho vs. para to the hydroxyl group) is temperature-dependent; higher

temperatures generally favor the formation of the thermodynamically more stable ortho-isomer,

which is stabilized by chelation between the hydroxyl group, the ketone, and the aluminum

catalyst.[9]

Fries Rearrangement Mechanism

Phenolic Ester + AlCl₃ Lewis Acid-Base Complex
Coordination Acylium Ion Intermediate

+ Phenoxide-AlCl₃
Cleavage

σ-Complex (Arenium Ion)
Electrophilic Attack ortho-Hydroxyaryl Ketone

(after workup)
Deprotonation

Click to download full resolution via product page

Figure 3: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol
Reaction Setup: In a dry, nitrogen-flushed flask, add anhydrous aluminum chloride (AlCl₃)

(2.5 eq).

Solvent Addition (Optional): For a solvent-based reaction, add a high-boiling, non-polar

solvent like nitrobenzene or 1,2-dichloroethane. Alternatively, the reaction can be run neat.

Substrate Addition: Heat the mixture to approximately 130-150 °C. Slowly and carefully add

the 4-acetoxy-2-fluoro-1-methoxybenzene (1.0 eq) from the previous step. A similar solvent-

free protocol has been successfully used for analogous compounds.[12]

Reaction Progression: Maintain the temperature and stir the resulting mixture for 2-3 hours.

The reaction mixture will typically become a thick, dark slurry. Monitor progress by quenching

a small aliquot and analyzing via TLC or LC-MS.

Work-up:

Cool the reaction vessel to room temperature and then place it in a large ice bath.
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CAUTION: Very carefully and slowly quench the reaction by adding crushed ice, followed

by concentrated HCl. This is a highly exothermic process.

Once the complex is fully hydrolyzed, extract the aqueous mixture with a suitable organic

solvent (e.g., ethyl acetate) three times.

Purification:

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure to obtain the crude solid

product.

Purify the crude material by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to afford pure 1-(2-fluoro-4-hydroxy-5-
methoxyphenyl)ethanone.

Conclusion and Outlook
The synthesis of 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone is efficiently achieved

through a robust two-step sequence involving esterification and a subsequent Fries

rearrangement. This method offers excellent control over regioselectivity, favoring the desired

ortho-acylated product, which is a valuable precursor for advanced pharmaceutical

intermediates. The protocols described herein are based on well-established chemical

principles and provide a reliable pathway for researchers in organic synthesis and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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